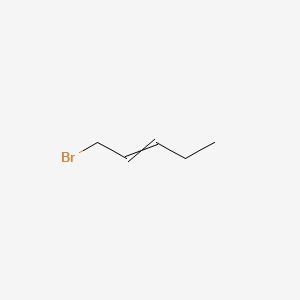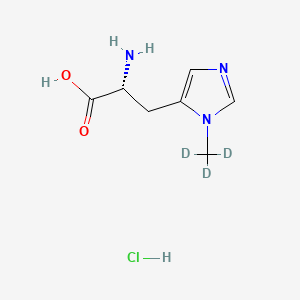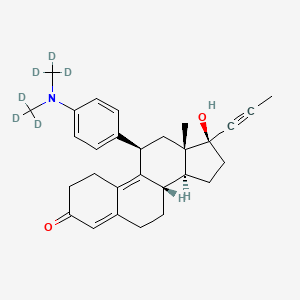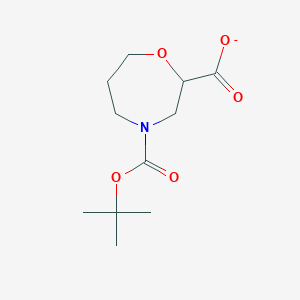
Kdrlkz-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kdrlkz-3 is a selective E3 ligase ligand that targets the E3 ligase KLHDC2. It has shown significant potential in the field of targeted protein degradation, a therapeutic strategy that involves the selective degradation of disease-causing proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Kdrlkz-3 involves the functionalization of small-molecule ligands targeting the E3 ligase KLHDC2. The synthetic route typically includes the use of peptide ligands for Kelch-Like Homology Domain Containing protein 2 (KLHDC2), which is a substrate adaptor protein and member of the cullin-2 ubiquitin ligase complex .
Industrial Production Methods
Industrial production of this compound is primarily focused on optimizing the yield and purity of the compound. This involves scaling up the synthetic routes and ensuring that the reaction conditions are consistent and reproducible. The use of advanced techniques such as X-ray crystallography and cryogenic electron microscopy (cryo-EM) helps in understanding the assembly of the KLHDC2 E3 ligase complex, which is crucial for the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Kdrlkz-3 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of products depending on the substituents involved .
Aplicaciones Científicas De Investigación
Kdrlkz-3 has a wide range of applications in scientific research, including:
Chemistry: Used in the study of targeted protein degradation and the development of new therapeutic strategies.
Biology: Helps in understanding the role of E3 ligases in cellular processes and protein homeostasis.
Medicine: Potential therapeutic applications in the treatment of diseases caused by protein dysregulation.
Industry: Used in the production of pharmaceuticals and other biologically active compounds
Mecanismo De Acción
Kdrlkz-3 exerts its effects by targeting the E3 ligase KLHDC2. The compound binds to KLHDC2, facilitating the assembly of the E3 ligase complex. This complex then ubiquitinates the target protein, marking it for degradation by the proteasome. The process involves a sequence of enzymatic reactions, including the activation of ubiquitin by a ubiquitin-activating enzyme (E1), its transfer to a ubiquitin-conjugating enzyme (E2), and finally its ligation to the target protein by the E3 ligase .
Comparación Con Compuestos Similares
Similar Compounds
VHL Ligands: Target the von Hippel-Lindau (VHL) E3 ligase.
CRBN Ligands: Target the cereblon (CRBN) E3 ligase.
MDM2 Ligands: Target the mouse double minute 2 homolog (MDM2) E3 ligase.
Uniqueness of Kdrlkz-3
This compound is unique in its selective targeting of the KLHDC2 E3 ligase. This specificity allows for more precise degradation of target proteins, reducing the likelihood of off-target effects. Additionally, the use of KLHDC2 as a PROTAC-employable E3 ligase expands the roster of E3 ligases that can be utilized for targeted protein degradation, providing more chemical choices for therapeutic applications .
Propiedades
Fórmula molecular |
C23H30N4O6 |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
2-methoxyethyl 1-[1-(2-amino-2-oxoethyl)-6-oxopyridin-3-yl]-3-butan-2-yl-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate |
InChI |
InChI=1S/C23H30N4O6/c1-4-15(2)18-11-16-7-8-25(23(31)33-10-9-32-3)13-19(16)27(22(18)30)17-5-6-21(29)26(12-17)14-20(24)28/h5-6,11-12,15H,4,7-10,13-14H2,1-3H3,(H2,24,28) |
Clave InChI |
INQRQPKOOXTHIL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC2=C(CN(CC2)C(=O)OCCOC)N(C1=O)C3=CN(C(=O)C=C3)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E,4E)-5-[(1S,2S,4aR,6R,8R,8aS)-6-hydroxy-2,6,8-trimethyl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-1-yl]penta-2,4-dienoic acid](/img/structure/B12366874.png)
![(Z)-[5-(trifluoromethyl)pyrazolidin-3-ylidene]hydrazine](/img/structure/B12366879.png)


![Sodium;2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate](/img/structure/B12366900.png)


![(3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12366913.png)




